(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one
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Overview
Description
The compound “(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple fused ring systems, including oxazolo and dioxin structures, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazolo and dioxin rings. Typical synthetic routes may involve:
Formation of the Dioxin Rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazolo Ring: This step may involve the reaction of an amino alcohol with a suitable carbonyl compound under dehydrating conditions.
Coupling Reactions: The final step may involve coupling the dioxin and oxazolo intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dioxin rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The oxazolo ring may undergo reduction to form corresponding amines or alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of fused ring systems with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The fused ring systems may enable the compound to fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one: Similar in structure but may differ in the position of substituents or ring systems.
Other Oxazolo Compounds: Compounds with oxazolo rings but different substituents or additional ring systems.
Other Dioxin Compounds: Compounds with dioxin rings but different substituents or additional ring systems.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of fused ring systems, which may confer unique chemical and biological properties not found in other similar compounds.
Biological Activity
The compound (1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a tetrahydro-oxazolo[4,3-c][1,4]oxazin core structure substituted with two dihydrobenzo[dioxin] moieties and a phenyl group. Its molecular weight is approximately 487.5 g/mol with a logP value of 3.7, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological systems .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anticancer agent and its role in modulating oxidative stress.
Anticancer Activity
Research has indicated that derivatives of compounds related to (1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin) exhibit significant inhibitory effects on poly(ADP-ribose) polymerase 1 (PARP1), a key target in cancer therapy. For instance:
- Inhibition of PARP1 : The compound demonstrated an IC50 value of approximately 0.082 μM against PARP1, suggesting strong potential as an anticancer agent through the modulation of DNA repair mechanisms .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed through their ability to inhibit lipid peroxidation:
- Lipid Peroxidation Inhibition : Compounds similar to the target compound showed varying degrees of inhibition against lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The most potent analogs achieved IC50 values significantly lower than 250 μM .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with the compound or its analogs:
The proposed mechanisms for the biological activities include:
- PARP Inhibition : By inhibiting PARP1 activity, the compound may interfere with cancer cell proliferation and promote apoptosis in tumor cells.
- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit lipid peroxidation suggests that the compound can mitigate oxidative stress-related damage in cells.
Properties
Molecular Formula |
C28H25NO7 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(1R,3S,5S,8aS)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C28H25NO7/c30-28-24-25(18-9-10-21-23(15-18)33-12-11-31-21)36-27(19-7-4-8-22-26(19)34-14-13-32-22)29(24)20(16-35-28)17-5-2-1-3-6-17/h1-10,15,20,24-25,27H,11-14,16H2/t20-,24+,25-,27+/m1/s1 |
InChI Key |
WBSXXLZSWHQILL-TVZVLCPFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3[C@H]4C(=O)OC[C@@H](N4[C@@H](O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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